Aqueous Solubility vs Free Acid
The sodium salt form of 2-chloro-4-fluorobenzoate demonstrates significantly improved solubility in water and polar solvents, which is a critical advantage for reactions conducted in aqueous media. This contrasts with the free acid form, 2-chloro-4-fluorobenzoic acid, which has limited solubility in water and requires organic solvents for many applications [1]. While quantitative solubility data (e.g., in mg/mL) for the sodium salt is not directly available from the provided sources, the free acid is described as having 'limited solubility in water' .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | High solubility in water and polar solvents. |
| Comparator Or Baseline | 2-Chloro-4-fluorobenzoic acid (CAS 2252-51-9): Limited solubility in water. |
| Quantified Difference | Not quantifiable from provided sources. |
| Conditions | General chemical property comparison based on vendor technical notes. |
Why This Matters
Enhanced aqueous solubility streamlines reaction setups, simplifies workup procedures, and broadens the scope of applicable synthetic methodologies, particularly in green chemistry and pharmaceutical formulations.
- [1] Kuujia. (n.d.). Cas no 855471-43-1 (Benzoic acid, 2-chloro-4-fluoro-, sodium salt (1:1)). View Source
